molecular formula C10H14N2O4 B1368003 9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione CAS No. 54621-17-9

9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione

Cat. No. B1368003
Key on ui cas rn: 54621-17-9
M. Wt: 226.23 g/mol
InChI Key: VJZBGDJWIYJHCU-UHFFFAOYSA-N
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Patent
US08674118B2

Procedure details

A suspension of 1,4-dioxa-spiro[4.5]decan-8-one (10.0 g, 64.0 mmol) in 64 mL of methanol was treated with a solution of ammonium carbonate (18.4 g, 192 mmol) in 64 mL of water. Potassium cyanide (6.14 g, 96.0 mmol) was added and the mixture was stirred at 65° C. for 18 h. It was cooled to room temperature and a precipitate was formed. The precipitate was collected by filtration to give a white solid and the filtrate was extracted with ethyl acetate. The portion of ethyl acetate was concentrated to afford also a white solid. Both solids were combined to afford 9,12-dioxa-1,3-diaza-dispiro[4.2.4.2]tetradecane-2,4-dione (9.80 g g, 68%)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Name
Quantity
64 mL
Type
solvent
Reaction Step Two
Quantity
6.14 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[C:12](=[O:15])([O-])[O-].[NH4+:16].[NH4+:17].[C-]#N.[K+].[CH3:21][OH:22]>O>[NH:16]1[C:8]2([CH2:9][CH2:10][C:5]3([O:4][CH2:3][CH2:2][O:1]3)[CH2:6][CH2:7]2)[C:21](=[O:22])[NH:17][C:12]1=[O:15] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
64 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
64 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
6.14 g
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 65° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
a precipitate was formed
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
to give a white solid
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The portion of ethyl acetate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford also a white solid

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1C(NC(C12CCC1(OCCO1)CC2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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